molecular formula C22H19N3O3 B6014901 (5E)-5-(1H-indol-3-ylmethylidene)-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-(1H-indol-3-ylmethylidene)-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B6014901
M. Wt: 373.4 g/mol
InChI Key: WQBCZTQGAPJSTO-RVDMUPIBSA-N
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Description

The compound (5E)-5-(1H-indol-3-ylmethylidene)-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule featuring an indole moiety linked to a pyrimidine trione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(1H-indol-3-ylmethylidene)-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common method starts with the preparation of the indole derivative, followed by the formation of the pyrimidine trione core. The final step involves the condensation of the indole derivative with the pyrimidine trione under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine trione core, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized indole derivatives, reduced pyrimidine trione derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and neurological disorders, due to its ability to modulate specific biological pathways.

Industry

In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (5E)-5-(1H-indol-3-ylmethylidene)-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrimidine trione core may also play a role in the compound’s biological effects by interacting with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(1H-indol-3-ylmethylidene)-1-[4-(methyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-(1H-indol-3-ylmethylidene)-1-[4-(ethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-5-(1H-indol-3-ylmethylidene)-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group on the phenyl ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.

Properties

IUPAC Name

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1-(4-propan-2-ylphenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-13(2)14-7-9-16(10-8-14)25-21(27)18(20(26)24-22(25)28)11-15-12-23-19-6-4-3-5-17(15)19/h3-13,27H,1-2H3,(H,24,26,28)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBCZTQGAPJSTO-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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